molecular formula C14H17NO8 B11482747 Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate

Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate

Cat. No.: B11482747
M. Wt: 327.29 g/mol
InChI Key: BBWCLARLAAHRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate is a complex organic compound with a unique structure that includes both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate typically involves multiple steps. One common method includes the esterification of 3-methoxy-3-oxopropanoic acid with 4-(2-nitrophenoxy)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active carboxylic acids that participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[4-(3-methoxy-3-oxopropoxy)-2-nitrophenoxy]propanoate is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

methyl 3-[4-(3-methoxy-3-oxopropoxy)-3-nitrophenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO8/c1-20-13(16)5-7-22-10-3-4-12(11(9-10)15(18)19)23-8-6-14(17)21-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWCLARLAAHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=CC(=C(C=C1)OCCC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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